3-Chloro-1,1-diphenylpropene
Overview
Description
3-Chloro-1,1-diphenylpropene, also known as (3-chloro-1-phenylprop-1-enyl)benzene, is a heterocyclic organic compound with the molecular formula C15H13Cl and a molecular weight of 228.716720 g/mol . This compound is characterized by its unique structure, which includes a chloro group attached to a propene chain that is further bonded to two phenyl groups. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-diphenylpropene can be achieved through various methods. One common approach involves the reaction of benzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-chloropropene to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-diphenylpropene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution: Formation of phenyl-substituted alkenes.
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of diphenylpropane or diphenylpropanol.
Scientific Research Applications
3-Chloro-1,1-diphenylpropene is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diphenylpropene involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the phenyl groups provide hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropiophenone: Similar in structure but with a ketone group instead of a propene chain.
3-Chloro-1-phenyl-1-propanone: Contains a propanone group instead of a propene chain.
Uniqueness
3-Chloro-1,1-diphenylpropene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two phenyl groups attached to the propene chain enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(3-chloro-1-phenylprop-1-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOVXZPDHLKNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512395 | |
Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24626-27-5 | |
Record name | 1,1'-(3-Chloroprop-1-ene-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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